3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid
Description
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid is a bicyclic heteroaromatic compound featuring a 1,3-diazinan-2,4-dione (hydantoin-like) core conjugated to a benzoic acid scaffold substituted with a piperidinyl group. This structure combines hydrogen-bonding motifs (from the dioxo-diazinane and carboxylic acid groups) with lipophilic elements (piperidine), making it a candidate for pharmaceutical or materials science applications.
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C16H19N3O4/c20-14-6-9-19(16(23)17-14)13-10-11(15(21)22)4-5-12(13)18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,21,22)(H,17,20,23) |
InChI Key |
MYFCPTIHAGCFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Starting Material: Dioxo-Diazinane Derivatives
The core heterocyclic structure, 2,4-dioxo-1,3-diazinan-1-yl , can be synthesized via oxidation of suitable precursor compounds such as 1,3-diazinane derivatives . A common approach involves:
- Cyclization of suitable diamines with di-carbonyl compounds (e.g., oxalyl chloride or phosgene derivatives) to form the diazinan ring.
- Subsequent oxidation to introduce the keto groups at positions 2 and 4.
Synthesis Pathway
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Cyclization of diamine | Reflux | Di-carbonyl compound (e.g., oxalyl chloride) | Forms the diazinan ring |
| 2 | Oxidation | Mild oxidizing agent | Hydrogen peroxide or potassium permanganate | Introduces keto groups at 2 and 4 positions |
| 3 | Functionalization | Nucleophilic substitution | Amine or hydroxyl groups | For further coupling |
Data Table: Typical Reaction Conditions
| Reaction Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | Toluene | Reflux | None | 65-75 |
| Oxidation | Acetic acid/H2O | Room temp to 50°C | H2O2 | 70-80 |
Synthesis of the 4-Piperidin-1-ylbenzoic Acid Moiety
Starting Material: 4-Aminobenzoic Acid
The piperidin-1-yl group is introduced via nucleophilic substitution on activated benzoic acid derivatives.
Activation of Benzoic Acid
- Conversion to acid chloride using thionyl chloride (SOCl₂) under reflux.
- Alternatively, use of carbodiimide coupling agents (e.g., DCC, EDC) for amide bond formation.
Coupling with Piperidine
- The activated acid chloride reacts with piperidine in the presence of a base such as triethylamine .
- The reaction proceeds at room temperature under inert atmosphere.
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Acid activation | Reflux | Thionyl chloride | Forms acid chloride |
| 2 | Nucleophilic substitution | Room temp | Piperidine + base | Forms the piperidinylbenzoic acid |
Data Table: Typical Conditions for Coupling
| Reaction | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acid chloride formation | Dichloromethane | Reflux | 80-90 |
| Nucleophilic substitution | Room temp | - | 75-85 |
Coupling of the Heterocyclic and Aromatic Units
Activation of the Carboxylic Acid
- Use of coupling reagents like HATU , PyBOP , or DCC to activate the carboxylic acid for amide bond formation.
Final Coupling Step
- The activated acid reacts with the amino group of the heterocyclic core, forming the final compound.
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Amide bond formation | DMF, room temp | HATU, DIPEA | Efficient coupling |
| 2 | Purification | Column chromatography | - | Purity >95% |
Data Table: Typical Coupling Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | Room temp | 70-85 |
| DCC | Dichloromethane | 0°C to RT | 65-75 |
Summary of the Synthetic Route
Notes and Considerations
- Reaction optimization is crucial for yield and purity, especially in multi-step syntheses.
- Protecting groups may be employed during intermediate steps to prevent undesired reactions.
- Purification typically involves column chromatography, recrystallization, or preparative HPLC.
- Safety protocols should be followed when handling reagents like thionyl chloride, oxidants, and coupling agents.
Supporting Literature and Sources
- Synthesis strategies are supported by methods described in patents and research articles, including WO 2004/22536, WO 2015/128358, and EP 3615530B1.
- Data on reaction conditions, yields, and reagents are compiled from authoritative chemical databases and patent literature.
- The synthesis pathways are aligned with standard organic chemistry practices for heterocyclic and aromatic compound construction.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzoic acid derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound differs from analogs primarily in its substituents and their electronic/steric effects. Below is a comparative analysis:
Table 1: Comparative Properties of Selected Analogs
Key Observations:
Substituent Effects :
- The piperidinyl group in the target compound introduces steric bulk and lipophilicity compared to the fluorine in ’s analog, which is smaller and electronegative. Piperidine’s basicity (pKa ~11) may also influence solubility and binding interactions.
- Sulfonamide groups (as in ) enhance hydrogen-bonding capacity but reduce lipophilicity relative to piperidine.
Synthetic Pathways :
- The target compound’s synthesis likely involves condensation of a benzoic acid precursor with a piperidine derivative under reflux, similar to methods in (e.g., urea-mediated cyclization ).
- In contrast, fluorinated analogs () may require halogenation steps.
Analytical Characterization :
- All analogs were validated via NMR and mass spectrometry, confirming regioselectivity and purity. The target compound’s piperidinyl group would produce distinct ¹H-NMR signals (δ ~1.5–3.0 ppm for piperidine protons) compared to fluorine’s absence of proton signals.
Physicochemical and Functional Differences
- Molecular Weight : The target compound’s molecular weight is expected to exceed 300 g/mol (based on piperidine’s contribution), higher than ’s fluorinated analog (208.26 g/mol).
- Solubility : The carboxylic acid and dioxo-diazinane groups confer moderate aqueous solubility, but the piperidinyl moiety may reduce it compared to sulfonamide-containing analogs (e.g., compound 5 in ).
- Reactivity : The thioxo group in compound 6 () introduces sulfur-based reactivity (e.g., nucleophilic substitution), absent in the target compound.
Q & A
Q. What are the standard synthetic routes for 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Amide coupling between the benzoic acid derivative and the 2,4-dioxo-1,3-diazinane moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt).
- Piperidine substitution via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Purification via column chromatography or recrystallization, with reaction progress monitored by thin-layer chromatography (TLC) or HPLC .
Q. How is the compound characterized for purity and structural integrity?
Methodological Answer:
- Spectroscopic Analysis :
- 1H/13C NMR : Verify substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm, benzoic acid carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₈N₃O₄: 316.1297) .
- Chromatographic Methods :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time compared to standards .
- Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications to the 2,4-dioxo-1,3-diazinane or piperidine moieties impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Replace the piperidine group with morpholine or pyrrolidine to assess changes in target binding (e.g., kinase inhibition assays) .
- Modify the dioxo-diazinane ring (e.g., substituents at N-1 or C-5) to evaluate metabolic stability via microsomal assays .
- Computational Modeling :
Q. What methodologies resolve contradictions in toxicity data across studies?
Methodological Answer:
- Comparative Toxicity Assays :
- Use standardized OECD guidelines (e.g., acute oral toxicity in rodents) to harmonize experimental conditions .
- Validate findings via parallel assays (e.g., Ames test for mutagenicity vs. comet assay for DNA damage) .
- Meta-Analysis :
- Aggregate data from independent studies (e.g., EC50 values for cytotoxicity) using statistical tools (e.g., R or Prism) to identify outliers or confounding variables .
Example Contradiction Resolution :
A study reporting high acute toxicity (LD₅₀ = 50 mg/kg) vs. another with lower toxicity (LD₅₀ = 200 mg/kg) may differ due to:
- Vehicle used (DMSO vs. saline).
- Animal strain (Sprague-Dawley vs. Wistar rats).
- Dosing regimen (single bolus vs. staggered doses) .
Q. How is the compound utilized as a reference standard in analytical chemistry?
Methodological Answer:
- Calibration Curves : Prepare serial dilutions (0.1–100 µg/mL) in mobile phase (e.g., acetonitrile:water = 70:30) for HPLC-UV quantification .
- Quality Control (QC) : Spike known concentrations into biological matrices (e.g., plasma) to validate recovery rates (≥85%) and precision (RSD < 5%) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility (e.g., from 0.12 mg/mL to 1.5 mg/mL) .
- Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles to improve bioavailability (e.g., AUC increase from 50 to 200 h·µg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
